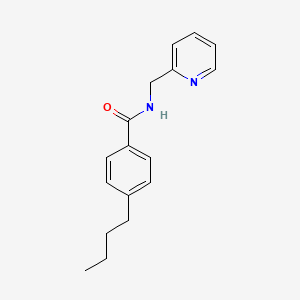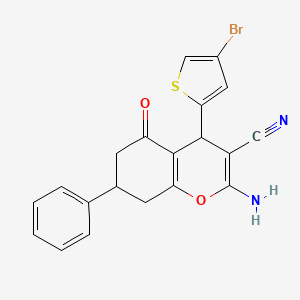![molecular formula C19H26N2O3S2 B4888737 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide](/img/structure/B4888737.png)
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide
Vue d'ensemble
Description
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide is a complex organic compound with the molecular formula C19H26N2O3S2 This compound is characterized by the presence of a naphthalene ring, a glycinamide moiety, and both tert-butylsulfanyl and methylsulfonyl functional groups
Méthodes De Préparation
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the tert-butylsulfanyl intermediate: This involves the reaction of tert-butylthiol with an appropriate alkylating agent to form the tert-butylsulfanyl group.
Attachment of the naphthalene ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, followed by reduction to form the desired naphthyl intermediate.
Formation of the glycinamide moiety: This step involves the reaction of glycine or a glycine derivative with the naphthyl intermediate to form the glycinamide structure.
Introduction of the methylsulfonyl group: The final step involves the sulfonylation of the glycinamide intermediate using a suitable sulfonylating agent, such as methanesulfonyl chloride, under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The naphthyl ring can be reduced under catalytic hydrogenation conditions to form dihydronaphthalene derivatives.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfoxides, sulfones, dihydronaphthalene derivatives, and various sulfonamide or sulfonate compounds.
Applications De Recherche Scientifique
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl and sulfonyl groups is beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate the activity of enzymes and receptors that recognize the sulfanyl and sulfonyl groups. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide can be compared with other similar compounds, such as:
Methyl 2-(tert-butylsulfanyl)acetate: This compound also contains a tert-butylsulfanyl group but differs in its overall structure and functional groups.
Ethyl 2-(tert-butylsulfanyl)acetate: Similar to the methyl derivative, this compound has a tert-butylsulfanyl group but with an ethyl ester functional group.
2-(tert-Butylsulfanyl)ethan-1-ol: This compound contains a tert-butylsulfanyl group attached to an ethanol moiety.
The uniqueness of this compound lies in its combination of the naphthalene ring, glycinamide moiety, and both tert-butylsulfanyl and methylsulfonyl functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-19(2,3)25-13-12-20-18(22)14-21(26(4,23)24)17-11-7-9-15-8-5-6-10-16(15)17/h5-11H,12-14H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOGFLAPHYDWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N-[4-phenyl-2-[4-[4-phenyl-6-(thiophene-2-carbonylamino)quinazolin-2-yl]phenyl]quinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B4888679.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)

![N-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]acetamide;hydrobromide](/img/structure/B4888698.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)


![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4888742.png)

![N-(3-BROMOPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B4888766.png)
![N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B4888769.png)
